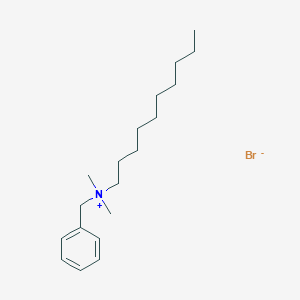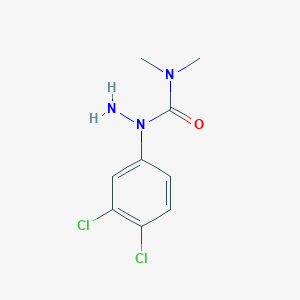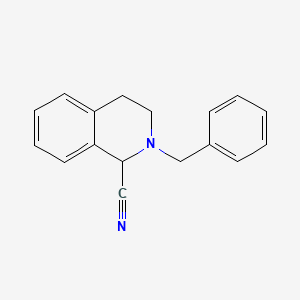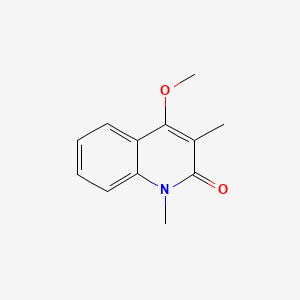
Decyldimethylbenzylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyldimethylbenzylammonium bromide is a quaternary ammonium compound widely used for its surfactant and antimicrobial properties. It is commonly found in disinfectants, antiseptics, and cleaning agents due to its ability to disrupt microbial cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyldimethylbenzylammonium bromide can be synthesized through the quaternization reaction of benzyldimethylamine with decyl bromide. This reaction typically occurs in a solvent such as ethyl alcohol at elevated temperatures (around 80°C) for several days. The product is then purified through recrystallization from acetone .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous processes and advanced purification techniques to ensure the final product meets commercial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Decyldimethylbenzylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in micellization, where it forms micelles in aqueous solutions at certain concentrations .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles that can replace the bromide ion.
Micellization: This process occurs in aqueous solutions and is influenced by factors such as temperature and concentration.
Major Products: The major products of substitution reactions involving this compound depend on the nucleophile used. For example, reacting with a hydroxide ion would produce a corresponding alcohol.
Applications De Recherche Scientifique
Decyldimethylbenzylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in cleaning agents and disinfectants for its ability to kill bacteria and viruses.
Mécanisme D'action
The antimicrobial action of decyldimethylbenzylammonium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic decyl chain and the positively charged ammonium group, which interact with the lipid components of the membrane .
Comparaison Avec Des Composés Similaires
Dodecyldimethylbenzylammonium bromide: Similar in structure but with a longer alkyl chain, leading to different micellization properties.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different solubility and stability characteristics.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent. Its critical micelle concentration and degree of ionization are distinct compared to its analogs, influencing its behavior in various applications .
Propriétés
Numéro CAS |
32014-84-9 |
|---|---|
Formule moléculaire |
C19H34BrN |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
benzyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HUSDIEGEFWRTIN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)






![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)




